BenchChemオンラインストアへようこそ!

5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1469749-00-5) is a dihalogenated 3,4-dihydroisoquinolin-1(2H)-one building block with the molecular formula C₉H₇BrClNO and a molecular weight of 260.51 g/mol. The compound bears bromine at the C-5 position and chlorine at the C-8 position on the benzo-fused lactam scaffold.

Molecular Formula C9H7BrClNO
Molecular Weight 260.52
CAS No. 1469749-00-5
Cat. No. B2709956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one
CAS1469749-00-5
Molecular FormulaC9H7BrClNO
Molecular Weight260.52
Structural Identifiers
SMILESC1CNC(=O)C2=C(C=CC(=C21)Br)Cl
InChIInChI=1S/C9H7BrClNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13)
InChIKeyRXDPHNQHIIYKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1469749-00-5): Core Scaffold, Physicochemical Identity, and Research-Grade Procurement Specifications


5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1469749-00-5) is a dihalogenated 3,4-dihydroisoquinolin-1(2H)-one building block with the molecular formula C₉H₇BrClNO and a molecular weight of 260.51 g/mol . The compound bears bromine at the C-5 position and chlorine at the C-8 position on the benzo-fused lactam scaffold . This scaffold is a validated privileged structure in medicinal chemistry, serving as the core for inhibitors of Enhancer of Zeste Homolog 2 (EZH2) [1], poly(ADP-ribose) polymerases (PARPs) [2], and Protein Arginine Methyltransferase 5 (PRMT5) [3]. The compound is commercially available at research-grade purity (typically ≥98%) through multiple established chemical suppliers, making it accessible as a synthetic intermediate or screening library component .

Why 5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Replaced by Mono-Halogenated or Regioisomeric Dihydroisoquinolinone Analogs


The 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibits pronounced positional sensitivity in biological target engagement. In the EZH2 inhibitor series, the 5,8-disubstitution pattern on the benzo ring is a critical pharmacophoric element; the clinically studied EZH2 inhibitor PF-06821497 contains chlorine atoms at both the C-5 and C-8 positions, underscoring the importance of this specific substitution vector for on-target potency and isoform selectivity [1]. In the PARP inhibitor chemical genetics platform, a bromine atom at the C-7 position conferred 10-fold selectivity for the engineered LG-PARP10 mutant over wild-type PARP10, demonstrating that even a single-position halogen shift can profoundly alter selectivity profiles [2]. The target compound's unique 5-bromo-8-chloro arrangement—combining a larger, more polarizable bromine atom (atomic radius 185 pm; C–Br bond dissociation energy ~285 kJ/mol) with a smaller, electron-withdrawing chlorine (atomic radius 100 pm; C–Cl bond dissociation energy ~327 kJ/mol)—creates a halogen substitution pattern that cannot be replicated by mono-halogenated analogs such as 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) or 8-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368398-54-2), nor by the regioisomeric 5-bromo-7-chloro variant (CAS 1508551-16-3) [3].

Quantitative Differentiation Evidence for 5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one vs. Comparator Analogs


Predicted Physicochemical Property Differentiation: logP and Topological Polar Surface Area vs. Mono-Halogenated and Regioisomeric Analogs

The target compound exhibits a calculated logP (cLogP) of 2.46, reflecting the combined lipophilicity contributions of both C-5 bromine and C-8 chlorine substituents . By comparison, the mono-brominated analog 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2, MW 226.07) has a predicted cLogP of approximately 1.7–1.9 (estimated by atom-based fragment contribution; Br adds ~+0.8 log units, Cl adds ~+0.6 log units relative to the unsubstituted scaffold cLogP ~1.0) [1]. The mono-chlorinated analog 8-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368398-54-2, MW 181.62) has a predicted cLogP of approximately 1.5–1.7 [1]. The regioisomeric 5-bromo-7-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1508551-16-3) shares the same molecular formula and identical predicted logP of 2.46 but differs in halogen vector geometry, altering the electrostatic potential surface and potential target interactions [2]. The topological polar surface area (TPSA) is 29.1 Ų for all dihydroisoquinolinone regioisomers in this series [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Differential Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Cross-Coupling vs. Symmetrically Substituted Analogs

The target compound contains two chemically distinct halogen atoms: a C-5 bromine (C–Br bond dissociation energy ~285 kJ/mol, favorable for oxidative addition with Pd(0) catalysts) and a C-8 chlorine (C–Cl bond dissociation energy ~327 kJ/mol, requiring more forcing conditions or specialized catalysts for activation) [1]. This differential reactivity enables programmed sequential cross-coupling strategies—bromine-selective Suzuki-Miyaura or Buchwald-Hartwig coupling at C-5 followed by chlorine-selective activation at C-8—without the need for protecting group manipulations [1]. In contrast, the 5,8-dichloro analog (as found in the EZH2 inhibitor PF-06821497 core) presents two chemically equivalent chlorine atoms, precluding site-selective mono-functionalization by differential reactivity alone [2]. The mono-brominated analog (CAS 1109230-25-2) and mono-chlorinated analog (CAS 1368398-54-2) each provide only a single reactive halogen handle, limiting the diversity of accessible derivatives from a single intermediate. Furthermore, the halogen substitution pattern on this scaffold has been explicitly identified as a key growth vector for fragment elaboration in targeted inhibitor discovery programs .

Late-stage functionalization Sequential cross-coupling Medicinal chemistry library synthesis

Scaffold Validation in Clinical-Stage EZH2 Pharmacology: Criticality of the 5,8-Disubstitution Pattern

The 5,8-disubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold forms the structural core of PF-06821497, a potent EZH2 inhibitor developed by Pfizer that has advanced into clinical investigation [1]. PF-06821497 retains chlorine at both the C-5 and C-8 positions, with additional functionalization at C-7, and demonstrates nanomolar biochemical potency against EZH2 . The Pfizer process chemistry patent (WO/2022/018594) explicitly details synthetic routes to halogenated 3,4-dihydroisoquinolinone intermediates, underscoring the industrial relevance of this substitution pattern for large-scale manufacture (demonstrated at up to 50 kg scale for key intermediates) [2]. The target compound, bearing bromine at C-5 and chlorine at C-8, represents a closely matched analog wherein the C-5 bromine can serve as a synthetic handle for further derivatization or as a probe for steric and electronic SAR exploration at the 5-position relative to the clinical 5,8-dichloro core. In the broader class, the PRMT5 inhibitor series reported in J. Med. Chem. (2025) employed 3,4-dihydroisoquinolin-1(2H)-one derivatives with various substitution patterns, with compound D3 achieving excellent PRMT5 inhibitory activity and potent antiproliferative effects against Z-138 non-Hodgkin's lymphoma cells [3].

EZH2 inhibition Epigenetic oncology PRC2 complex targeting

Commercially Available Purity Benchmark and Multiple-Supplier Accessibility vs. Single-Source or Discontinued Analogs

The target compound is available from multiple independent suppliers at a certified purity of 98% (HPLC), including Fluorochem (Product F639447, £711/250 mg), Leyan (Product 1285006, multiple pack sizes from 50 mg to 10 g), CymitQuimica, and MolDB, ensuring competitive sourcing and supply chain resilience . In contrast, the 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-1-one variant (Ref. 3D-UIC74900) has been discontinued at CymitQuimica, and certain regioisomeric analogs remain available from only single suppliers, introducing procurement risk for long-term research programs . The multi-supplier landscape for this specific compound also facilitates price benchmarking and quality comparison across vendors.

Chemical procurement Supply chain reliability Research-grade purity

Recommended Research and Procurement Application Scenarios for 5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one


EZH2 Inhibitor Lead Optimization via C-5 Halogen Scanning

Research teams pursuing EZH2-targeted epigenetic oncology programs can employ this compound as a key intermediate for SAR exploration at the C-5 position of the clinically validated 5,8-disubstituted dihydroisoquinolinone scaffold. The C-5 bromine provides a larger atomic radius and greater polarizability compared to the chlorine found in PF-06821497, enabling systematic interrogation of steric and electronic effects on EZH2 biochemical potency (reference IC₅₀ values in the nanomolar range for the clinical 5,8-dichloro series [1]) and cellular H3K27me3 inhibition. The orthogonal reactivity of C-5 Br vs. C-8 Cl further allows for late-stage diversification without protecting group strategies [2].

Fragment-Based Screening Library Construction on a Privileged Scaffold

Given the validated multi-target profile of the 3,4-dihydroisoquinolin-1(2H)-one scaffold across PARP [1], EZH2 [2], and PRMT5 [3] target families, this compound serves as an ideal entry point for constructing fragment- or lead-like screening libraries. Its intermediate cLogP of 2.46 and TPSA of 29.1 Ų place it within favorable drug-like property space, while the bromine and chlorine provide two distinct vectors for parallel or sequential library expansion via cross-coupling chemistry. Multi-supplier availability ensures reproducible sourcing for library-scale synthesis.

PARP Isoform Selectivity Probe Development via Bump-Hole Strategy

Building on the demonstrated 10-fold selectivity achieved by C-7 bromo substitution in the PARP10 chemical genetics platform [1], this 5-bromo-8-chloro analog can be evaluated for engineered PARP mutant selectivity. The distinct halogen substitution geometry (5,8- vs. 7-substitution) offers an orthogonal vector for probing the hydrophobic subpocket topology of PARP family members, potentially yielding novel selectivity profiles for mono-ADP-ribosyltransferase PARPs (PARP7, PARP10, PARP11, PARP14, PARP15) where selective chemical probes remain a critical unmet need.

Process Chemistry Route Scouting for Dihydroisoquinolinone-Based API Intermediates

Industrial process chemistry groups developing scalable routes to dihydroisoquinolinone-based active pharmaceutical ingredients can use this compound to benchmark halogen-metal exchange selectivity and cross-coupling efficiency at the C-5 (bromine) vs. C-8 (chlorine) positions. The Pfizer patent literature [1] has demonstrated kilogram-scale viability for 5,8-dichloro intermediates; this 5-bromo-8-chloro variant provides a test substrate for evaluating bromine-selective magnesium-halogen exchange conditions, with the differential C–Br vs. C–Cl bond dissociation energies offering intrinsic chemoselectivity that may simplify telescoped process sequences.

Quote Request

Request a Quote for 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.